ethyl N-(1-adamantylcarbonyl)alaninate
Description
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-20-14(18)10(2)17-15(19)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,3-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGOLSLVRBTENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among alaninate derivatives lie in their ester groups (ethyl vs. methyl), acylating agents (adamantylcarbonyl vs. thiadiazolecarbonyl), and aryl substituents. The table below summarizes critical parameters from the evidence:
*Hypothetical data inferred from analogous compounds.
Key Observations:
- Adamantyl vs. Thiadiazole: Adamantyl derivatives (e.g., 1-adamantanemethanol) exhibit higher melting points (~115°C) compared to thiadiazole-based alaninates (e.g., 107–109°C for 3-chlorophenyl analog) . This suggests the adamantyl group enhances crystallinity due to its rigid, hydrophobic structure.
- Ester Groups : Ethyl esters (as in ) generally offer better metabolic stability than methyl esters, though yields may vary. For example, hydantoin-linked ethyl esters are synthesized in low-moderate yields (~30–60%) , while methyl thiadiazole alaninates achieve up to 97% yields .
- Aryl Substituents: Chloro- and methoxy-phenyl groups influence solubility and bioactivity.
Yield Trends:
Q & A
Q. Table 1. Comparative Yields of Synthetic Methods
| Method | Solvent System | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | H₂O/CH₂Cl₂ | 0°C | 78 | 95 |
| Solid-Phase (PS-DCC) | DMF | RT | 85 | 98 |
| Flow Chemistry (CAL-B) | THF | 40°C | 92 | 99 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 1.6 (s, 12H, adamantane) | Adamantyl integration |
| ¹³C NMR | δ 175.2 (ester C=O) | Esterification success |
| IR | 1675 cm⁻¹ (amide I) | Amide bond formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
